6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide
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Overview
Description
6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide is a complex organic compound featuring a pyridine carboxamide core, substituted with a cyclopentyloxy group, a methyl group, and a triazolo-pyridazinyl azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Triazolo-Pyridazinyl Ring: This step involves the cyclization of a suitable diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds to form the triazolo-pyridazinyl core.
Introduction of Azetidinyl Moiety: The azetidinyl group is introduced via a nucleophilic substitution reaction, where an appropriate azetidinyl halide reacts with the triazolo-pyridazinyl intermediate.
Attachment of Cyclopentyloxy and Methyl Groups: The final steps involve the alkylation of the pyridine carboxamide with cyclopentanol and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridine and triazolo-pyridazinyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study the interactions of triazolo-pyridazinyl derivatives with biological targets, providing insights into their mechanism of action.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The triazolo-pyridazinyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and require further research to elucidate fully .
Comparison with Similar Compounds
Similar Compounds
- 6-(3-methylpiperidino)[1,2,4]triazolo[4,3-b]pyridazine
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 6-{difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline
Uniqueness
What sets 6-(cyclopentyloxy)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyridine-3-carboxamide apart is its combination of a cyclopentyloxy group with a triazolo-pyridazinyl azetidinyl moiety, which may confer unique biological activities and chemical properties not observed in similar compounds .
Properties
IUPAC Name |
6-cyclopentyloxy-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-25(15-11-26(12-15)18-8-7-17-23-22-13-27(17)24-18)20(28)14-6-9-19(21-10-14)29-16-4-2-3-5-16/h6-10,13,15-16H,2-5,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIHOFXNBYETSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CN=C(C=C4)OC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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